N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide
Description
N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a sulfonamide-triazole hybrid compound characterized by a benzenesulfonamide core linked to a 1,2,4-triazole moiety substituted with a phenethyl group at the 4-position and a mercapto (-SH) group at the 5-position. This compound belongs to a broader class of triazole-surrogated sulfonamides, which are pharmacologically significant due to their anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S2/c1-3-23(4-2)28(25,26)18-12-8-11-17(15-18)19-21-22-20(27)24(19)14-13-16-9-6-5-7-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSZTGUVOUDGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the mercapto and sulfonamide groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The aromatic ring and triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines.
Mechanism of Action :
The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that it can inhibit cell proliferation by increasing the number of apoptotic cells in human cancer cell lines such as HCT-116 and MCF-7 .
Case Study :
A study demonstrated that derivatives of this compound showed IC50 values below 100 μM against several cancer types, indicating strong potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of bacterial strains.
Efficacy Data :
In vitro studies reported the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 32 |
These results suggest that the compound possesses potent antibacterial activity, making it a candidate for further exploration in treating bacterial infections .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly through the inhibition of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain.
Research Findings :
Studies indicate that the compound yields an IC50 value of 2.7 µM for AChE inhibition, suggesting its potential application in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and mercapto group allow it to bind to metal ions and enzymes, potentially inhibiting their activity. This binding can disrupt essential biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole-sulfonamide derivatives are highly dependent on substituents at the 4-position of the triazole ring and the sulfonamide group. Below is a comparative analysis of key analogs:
Key Observations :
- Phenethyl vs. Methyl/Isobutyl : The phenethyl group introduces greater steric bulk and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Benzyl vs. Phenethyl : Benzyl derivatives exhibit stronger aromatic interactions, while phenethyl groups offer flexibility due to the ethyl spacer.
- Sulfonamide Variations : N,N-Diethyl groups (target compound) increase hydrophobicity compared to unsubstituted sulfonamides or piperidine-linked analogs .
Structural Insights
- Crystal Packing : Related sulfonamide-triazole compounds (e.g., 4-methyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide) exhibit planar sulfonyl and triazole moieties with dihedral angles <30°, facilitating stable crystal lattices . The phenethyl group in the target compound may introduce torsional strain, affecting crystallinity.
- Hydrogen Bonding: Mercapto (-SH) groups form S(6) hydrogen-bonded rings, as seen in analogs like N-(5-methylisoxazol-3-yl)-4-phenoxybenzenesulfonamide . These interactions are critical for stabilizing protein-ligand complexes.
Biological Activity
N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antifungal applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 416.56 g/mol
- IUPAC Name : this compound
The compound features a triazole ring, which is known for its broad range of biological activities, and a sulfonamide group that may enhance its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance:
- A study on S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles showed promising antiproliferative effects against colorectal cancer cell lines (HT-29), with certain derivatives demonstrating IC values in the micromolar range .
- The compound this compound has been evaluated for its potential as a PDK1 inhibitor, contributing to cell cycle arrest in cancer cells .
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. The compound's structure suggests it may inhibit fungal cytochrome P450 enzymes, which are critical for the biosynthesis of ergosterol in fungi. This mechanism is similar to other well-known antifungal agents .
Other Biological Activities
The biological profile of this compound includes:
- Antioxidant Activity : Triazole compounds have shown potential in reducing oxidative stress markers.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways.
- Antidiabetic Properties : Certain derivatives have been linked to improved glycemic control in diabetic models .
Case Study 1: Anticancer Efficacy
In a comparative study of various triazole derivatives against HT-29 cells, it was found that specific modifications to the triazole scaffold significantly enhanced cytotoxicity. N,N-Diethyl derivatives were among the most effective, indicating that structural variations play a crucial role in biological activity .
Case Study 2: Antifungal Screening
A series of mercapto-triazole compounds were screened for antifungal activity against Candida albicans. Results showed that certain derivatives exhibited potent inhibitory effects at low concentrations, suggesting their potential as therapeutic agents against fungal infections .
Table 1: Summary of Biological Activities of N,N-Diethyl Derivatives
Table 2: Comparison of IC Values for Selected Compounds
| Compound Name | IC (µM) | Cancer Cell Line |
|---|---|---|
| TZ55.7 (PDK1 Inhibitor) | 15 | HT-29 |
| N,N-Diethyl Triazole Derivative | 10 | HT-29 |
| Other Triazole Derivatives | 20 - 50 | Various Cancer Lines |
Q & A
Q. What are the established synthetic routes for N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide, and what key reaction parameters influence yield and purity?
The synthesis typically involves multi-step processes:
- Triazole core formation : Cyclization of thiosemicarbazide derivatives (e.g., phenethylamine with thiocyanic acid) under acidic conditions .
- Sulfonamide coupling : Reaction of the triazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamide group .
- Purification : Column chromatography or recrystallization using solvents like ethanol/water mixtures to isolate the final compound. Critical parameters include temperature control (<60°C to avoid side reactions), stoichiometric ratios (1:1.2 for sulfonylation), and solvent choice (e.g., DMF for solubility optimization) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the triazole ring (δ 8.1–8.3 ppm for triazole protons) and sulfonamide group (δ 3.1–3.3 ppm for SONH) .
- Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 408.6) and fragmentation patterns to validate the structure .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) achieve >95% purity, monitored at 254 nm .
Q. What are the primary biological targets or applications explored for this compound in academic research?
The compound’s triazole and sulfonamide moieties suggest potential as:
- Antimicrobial agents : Activity against Gram-positive bacteria (e.g., S. aureus) via inhibition of dihydrofolate reductase (DHFR) .
- Enzyme inhibitors : Sulfonamide groups may target carbonic anhydrase isoforms, with IC values in the micromolar range .
- Chemical probes : The mercapto group (-SH) enables conjugation to biomolecules for fluorescence or affinity tagging .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity or stability of this compound under various experimental conditions?
- Reaction path search methods : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates, such as the formation of the triazole ring via cyclization barriers .
- Solvent effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMSO) and stability in acidic conditions (pH 2–6) .
- Degradation pathways : Transition state analysis identifies vulnerable sites (e.g., mercapto oxidation to disulfides) under oxidative conditions .
Q. What strategies resolve contradictions in reported biological activity data between this compound and its structural analogs?
- Functional group analysis : Compare analogs lacking the phenethyl or mercapto groups. For example, cycloheptyl-substituted analogs () show reduced antibacterial activity, emphasizing the phenethyl group’s role in target binding .
- Assay standardization : Control variables like bacterial strain (e.g., ATCC 25923 vs. clinical isolates) and culture medium (Mueller-Hinton vs. LB broth) to isolate compound-specific effects .
- Structural dynamics : Molecular docking (e.g., AutoDock Vina) reveals binding pose variations in DHFR active sites due to substituent bulkiness .
Q. How can reactor design and process control optimize large-scale synthesis while minimizing side products?
- Continuous flow reactors : Enhance heat/mass transfer for the exothermic sulfonylation step, reducing byproduct formation (e.g., sulfonic acid derivatives) .
- In-line analytics : UV-Vis or FTIR probes monitor reaction progress (e.g., triazole intermediate conversion) in real time .
- Membrane separation : Nanofiltration membranes (MWCO 300–500 Da) isolate the product from unreacted starting materials .
Q. What methodologies address challenges in quantifying low-concentration degradation products of this compound in environmental samples?
- LC-MS/MS : Multiple reaction monitoring (MRM) tracks degradation products (e.g., sulfonic acid derivatives) with detection limits <1 ppb .
- Isotope dilution : Use C-labeled internal standards to correct matrix effects in complex samples (e.g., wastewater) .
- Photostability studies : Accelerated light exposure (ICH Q1B guidelines) identifies major photodegradants for targeted analytical method development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
